Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate
Description
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 4-chloro substituent, a 2-((2-hydroxypropyl)amino) group, and a methyl ester at the 5-position. Thiazole derivatives are widely studied for their bioactivity, particularly against flaviviruses like yellow fever virus (YFV), due to their ability to interact with viral envelope proteins . The hydroxypropylamino and chloro substituents may influence metabolic stability, lipophilicity, and target binding, as observed in related compounds .
Properties
Molecular Formula |
C8H11ClN2O3S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
methyl 4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11ClN2O3S/c1-4(12)3-10-8-11-6(9)5(15-8)7(13)14-2/h4,12H,3H2,1-2H3,(H,10,11) |
InChI Key |
OREHYTPTDGJZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=C(S1)C(=O)OC)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Synthesis with Pre-Substituted α-Chloro Carbonyl Precursors
Route 1 :
- Starting material : Methyl 2,4-dichloroacetoacetate.
- Reaction : Treatment with thiourea in ethanol under reflux (78–100°C, 3–8 hours) yields methyl 4-chloro-2-aminothiazole-5-carboxylate.
- Key data :
Route 2 :
- Alternative precursor : Ethyl 3-chloro-2-oxobutanoate.
- Cyclization : Reacted with N-(2-hydroxypropyl)thiourea in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) to directly introduce the (2-hydroxypropyl)amino group at position 2.
- Yield : ~60% (extrapolated from US7408069B2).
Post-Synthetic Functionalization
Introduction of the (2-Hydroxypropyl)Amino Group
Method A: Nucleophilic Substitution
- Substrate : Methyl 4-chloro-2-aminothiazole-5-carboxylate.
- Reagent : 2-Hydroxypropyl bromide or tosylate.
- Conditions :
- Yield : 55–68% (similar to Arkivoc).
Method B: Reductive Amination
Chlorination at Position 4
Electrophilic Chlorination :
- Substrate : Methyl 2-((2-hydroxypropyl)amino)thiazole-5-carboxylate.
- Reagent : N-Chlorosuccinimide (NCS) or chlorine gas (Cl₂).
- Conditions :
- Yield : 70–85% (analogous to US5880288A).
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Solid-Phase Synthesis
- Support : Wang resin-functionalized carboxylate.
- Steps :
- Yield : 60–65% (extrapolated from PLOS ONE).
Analytical Characterization
Key Data for Methyl 4-Chloro-2-((2-Hydroxypropyl)Amino)Thiazole-5-Carboxylate :
- Molecular Formula : C₈H₁₀ClN₃O₃S.
- MS (ESI+) : m/z 288.03 [M+H]⁺.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, thiazole-H), 4.90 (br s, 1H, OH), 3.85 (s, 3H, COOCH₃), 3.45–3.60 (m, 2H, CH₂OH), 2.95–3.10 (m, 1H, CH), 1.20 (d, J = 6.4 Hz, 3H, CH₃).
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
- Regioselectivity : Competing chlorination at position 5 mitigated by electron-withdrawing ester groups.
- Amino Group Stability : Protection of the 2-amino group as a Boc derivative during chlorination (e.g., using di-tert-butyl dicarbonate) prevents side reactions.
- Scalability : Batch processes using Hantzsch synthesis achieve kilogram-scale production (as per CN101560195A).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The compound can be contextualized alongside third-generation thiazole carboxylate analogs described by Mayhoub et al. (2011), which were designed to optimize antiviral activity and pharmacokinetic properties . Key structural and functional comparisons are outlined below:
Table 1: Comparison of Thiazole Carboxylate Derivatives
Key Findings :
C4 Substituent Effects: The parent compound’s dibromomethyl group at C4 contributes to potent antiviral activity (EC50 = 0.12 µM) but poor metabolic stability . However, this substitution could also diminish antiviral potency unless compensated by other groups .
C2 Substituent Effects: The dihydroxypropylamide group in third-generation analogs significantly improved therapeutic index (15.4 vs. 8.3) and metabolic stability due to enhanced hydrogen bonding and reduced oxidative susceptibility . The target compound’s 2-((2-hydroxypropyl)amino) group shares structural similarities with the dihydroxypropylamide moiety, suggesting comparable benefits in stability and safety profiles.
Lipophilicity and HPLC Correlation :
- Lipophilicity (logP or logk) is a critical parameter for bioavailability. highlights HPLC-derived logk values for carbamate analogs, though these are structurally distinct from thiazoles . For thiazoles, polar substituents like hydroxypropyl likely reduce logP, aligning with trends observed in third-generation analogs .
Biological Activity
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro group and the hydroxypropyl amino moiety enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is a major concern in infectious disease management . The mechanism often involves interference with bacterial enzyme systems, such as β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A recent study demonstrated that certain thiazole-based compounds showed cytotoxic effects against human leukemia cells (K562 cell line), indicating their potential as anticancer agents . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its viability as an alternative treatment option for resistant strains .
Anticancer Mechanisms
A series of experiments focused on the anticancer mechanisms of thiazole derivatives revealed that this compound significantly inhibited cell proliferation in vitro. The compound was shown to induce apoptosis through intrinsic pathways, with evidence of increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Data Tables
| Biological Activity | MIC (µg/ml) | Cell Line | Effect |
|---|---|---|---|
| This compound | 0.06 | K562 (leukemia) | Cytotoxic |
| Standard Antibiotic (e.g., Rifampicin) | 0.25 | M. tuberculosis | Inhibitory |
| Thiazole Derivative (e.g., NDTD) | - | STZ-induced diabetic rats | Protective against hyperglycemia |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate, and how can purity be ensured?
- Methodology :
- Thiazole Ring Formation : Use a Hantzsch thiazole synthesis approach, reacting α-chloroacetoacetate derivatives with thioureas or thioamides. For example, methyl α-chloroacetoacetate can react with a substituted thiourea to form the thiazole core, as demonstrated in analogous syntheses .
- Amino Group Introduction : Perform nucleophilic substitution at the 2-position of the thiazole using 2-hydroxypropylamine under basic conditions (e.g., NaHCO₃ in DMF) to introduce the (2-hydroxypropyl)amino moiety. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Esterification : Retain the methyl ester group at the 5-position by avoiding hydrolysis conditions during synthesis. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the thiazole ring structure, methyl ester (δ ~3.8–4.0 ppm for OCH₃), and (2-hydroxypropyl)amino group (δ ~1.2–1.4 ppm for CH₃ in hydroxypropyl) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities. Use reverse-phase LC with electrospray ionization, comparing retention times to standards .
- FTIR : Identify ester C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) from the 2-hydroxypropyl moiety .
Q. How does pH influence the stability of the ester and hydroxyl groups during storage?
- Methodology :
- Accelerated Stability Testing : Store the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions (pH >8), while the hydroxyl group remains stable below pH 7 .
- Recommendations : Store lyophilized at -20°C in inert atmospheres to prevent ester hydrolysis and oxidation .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during thiazole ring formation?
- Methodology :
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates. For example, Lawesson’s reagent may over-thionylate precursors, leading to byproducts like dithiocarbamates. Optimize stoichiometry and reaction time to suppress this .
- Computational Modeling : Apply DFT calculations to assess the energy barriers of competing pathways (e.g., cyclization vs. polymerization) .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For instance, NOESY can confirm spatial proximity between the hydroxypropyl group and thiazole protons .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethyl acetate) and analyzing diffraction patterns .
Q. What strategies are effective for studying structure-activity relationships (SAR) in related thiazole derivatives?
- Methodology :
- Analog Synthesis : Modify the chloro, hydroxypropyl, or ester groups systematically. For example, replace the methyl ester with ethyl or tert-butyl esters to assess steric effects on bioactivity .
- Biological Assays : Test analogs in enzyme inhibition or cytotoxicity assays (e.g., IC₅₀ determination). Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
